molecular formula C22H27ClN2O2 B15138438 Mu opioid receptor antagonist 7

Mu opioid receptor antagonist 7

Cat. No.: B15138438
M. Wt: 386.9 g/mol
InChI Key: HWDIMYHYEATTDO-LQBOVUBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mu opioid receptor antagonist 7 is a compound that selectively binds to and inhibits the activity of the mu opioid receptor. This receptor is a type of G protein-coupled receptor that is primarily involved in mediating the effects of endogenous opioids like endorphins and exogenous opioids such as morphine. The inhibition of this receptor can be beneficial in various therapeutic contexts, including the treatment of opioid addiction and the management of opioid-induced side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mu opioid receptor antagonist 7 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a substituted piperidine derivative, which is then subjected to various functional group transformations to introduce the necessary pharmacophores. The reaction conditions often involve the use of organic solvents, catalysts, and reagents such as alkyl halides, amines, and acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Mu opioid receptor antagonist 7 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Mu opioid receptor antagonist 7 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the structure-activity relationships of opioid receptors.

    Biology: It helps in understanding the physiological and pathological roles of the mu opioid receptor in various biological systems.

    Medicine: It is investigated for its potential in treating opioid addiction, reducing opioid-induced side effects, and managing pain without the risk of addiction.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents targeting the mu opioid receptor.

Mechanism of Action

Mu opioid receptor antagonist 7 exerts its effects by binding to the mu opioid receptor and preventing the activation of downstream signaling pathways. This inhibition blocks the receptor’s ability to mediate the effects of endogenous and exogenous opioids, thereby reducing pain perception, euphoria, and other opioid-induced effects. The molecular targets include the receptor itself and associated G proteins, which are involved in transmitting the signal from the receptor to intracellular effectors.

Comparison with Similar Compounds

Similar Compounds

    Naloxone: A well-known mu opioid receptor antagonist used to reverse opioid overdose.

    Naltrexone: Another mu opioid receptor antagonist used in the treatment of opioid and alcohol dependence.

    Methylnaltrexone: A peripherally acting mu opioid receptor antagonist used to treat opioid-induced constipation.

Uniqueness

Mu opioid receptor antagonist 7 is unique in its specific binding affinity and selectivity for the mu opioid receptor. Unlike some other antagonists, it may have a different pharmacokinetic profile, making it suitable for specific therapeutic applications. Its unique chemical structure also allows for the exploration of novel interactions with the receptor, potentially leading to the development of new therapeutic agents.

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

(1R,2S)-N-[(2S)-3-(2-chloro-4-hydroxyphenyl)-2-(dimethylamino)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C22H27ClN2O2/c1-22(16-7-5-4-6-8-16)13-19(22)21(27)24-14-17(25(2)3)11-15-9-10-18(26)12-20(15)23/h4-10,12,17,19,26H,11,13-14H2,1-3H3,(H,24,27)/t17-,19-,22+/m0/s1

InChI Key

HWDIMYHYEATTDO-LQBOVUBWSA-N

Isomeric SMILES

C[C@@]1(C[C@H]1C(=O)NC[C@H](CC2=C(C=C(C=C2)O)Cl)N(C)C)C3=CC=CC=C3

Canonical SMILES

CC1(CC1C(=O)NCC(CC2=C(C=C(C=C2)O)Cl)N(C)C)C3=CC=CC=C3

Origin of Product

United States

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